1-(But-3-en-1-yl)-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-en-1-yl)-2-iodobenzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a but-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2-iodobenzene typically involves the iodination of 1-(But-3-en-1-yl)benzene. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. Another approach involves the direct iodination of 1-(But-3-en-1-yl)benzene using iodine and an oxidizing agent such as nitric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-1-yl)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation Reactions: The but-3-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Substitution: Biaryl compounds.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrocarbons.
Scientific Research Applications
1-(But-3-en-1-yl)-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in imaging.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the but-3-en-1-yl group. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The but-3-en-1-yl group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with molecular targets and pathways.
Comparison with Similar Compounds
1-(But-3-en-1-yl)benzene: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodobenzene: Lacks the but-3-en-1-yl group, limiting its versatility in forming complex molecules.
1-(But-3-en-1-yl)-2-bromobenzene: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness: 1-(But-3-en-1-yl)-2-iodobenzene is unique due to the combination of the iodine atom and the but-3-en-1-yl group, which provides a balance of reactivity and stability, making it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
24892-64-6 |
---|---|
Molecular Formula |
C10H11I |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
1-but-3-enyl-2-iodobenzene |
InChI |
InChI=1S/C10H11I/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2 |
InChI Key |
BPPFHIKJSKQTSL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.